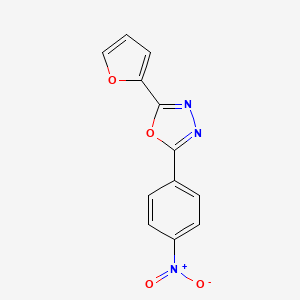

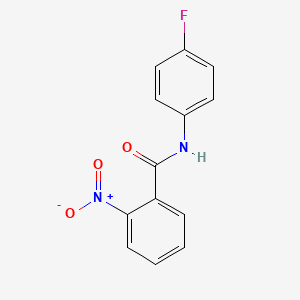

![molecular formula C18H20N2O3 B5506339 8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related chromene derivatives often involves multi-step chemical reactions, including the use of allyl groups and piperazine moieties as key functional components. For instance, the synthesis of allylic derivatives of triazolo-triazinones demonstrated the use of allyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether at room temperature (Hwang et al., 2006). Another example involves the stepwise construction of the piperazine ring from simple precursors, showcasing the versatility of piperazine incorporation into complex molecules (Acosta Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated through techniques such as 2D-NMR, including gHSQC and gHMBC measurements, and single crystal X-ray diffraction. These techniques provide detailed information on the spatial arrangement and bonding patterns within the molecule, revealing interactions such as hydrogen bonding and π-π stacking (Hwang et al., 2006).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, leading to the formation of novel heterocyclic compounds. Reactions include cyclocondensation, Michael addition, and nucleophilic substitution, resulting in compounds with potential anti-tumor, antibacterial, and antioxidant activities (Badrey & Gomha, 2012).

科学的研究の応用

Synthetic Chemistry

A study by Schmidt and Riemer (2015) outlines the synthesis of allyl- and prenylcoumarins, including 8-allylated coumarins (2H-chromen-2-ones), via a microwave-promoted tandem Claisen rearrangement/Wittig Olefination process. This method represents a significant advancement in the field of synthetic organic chemistry, providing a novel route to multiply substituted coumarins, which are core structures in many bioactive compounds (B. Schmidt & M. Riemer, 2015).

Material Science

Agag and Takeichi (2003) explored the synthesis and characterization of novel benzoxazine monomers containing allyl groups. Their study demonstrated that these monomers, upon thermal cure, form high-performance thermosets with excellent thermal stability and mechanical properties. The inclusion of allyl groups significantly enhances the material's performance, highlighting the compound's potential in creating advanced polymeric materials (T. Agag & T. Takeichi, 2003).

Pharmacology and Drug Discovery

The compound's derivatives have been investigated for their bioactivity, including their potential as anti-proliferative agents against cancer cell lines. Parveen et al. (2017) synthesized substituted chromene-carbonitriles and evaluated their cytotoxic activities against human breast cancer and kidney cell lines. Their findings indicate that certain derivatives exhibit significant anti-proliferative activities, suggesting a potential pathway for developing new anticancer therapies (I. Parveen et al., 2017).

特性

IUPAC Name |

3-(4-methylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-3-5-13-6-4-7-14-12-15(18(22)23-16(13)14)17(21)20-10-8-19(2)9-11-20/h3-4,6-7,12H,1,5,8-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYFYMCJMDKGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)

![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)

![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)